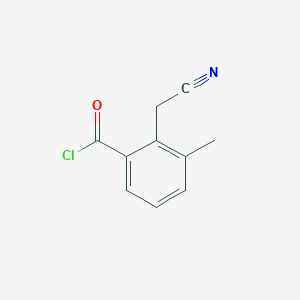
2-(Cyanomethyl)-3-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-3-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and a methyl group attached to the benzene ring, along with a reactive acyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methylbenzoyl chloride typically involves the reaction of 3-methylbenzoyl chloride with cyanomethylating agents. One common method is the reaction of 3-methylbenzoyl chloride with cyanomethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The cyanomethyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Alcohols: Formed by the reduction of the acyl chloride group
Scientific Research Applications
2-(Cyanomethyl)-3-methylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Chemical Biology: Employed in the development of probes and reagents for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The cyanomethyl group can also participate in nucleophilic addition reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoyl chloride: Lacks the cyanomethyl group, resulting in different reactivity and applications.
2-(Cyanomethyl)benzoyl chloride: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-(Cyanomethyl)-4-methylbenzoyl chloride: Positional isomer with the methyl group at a different position on the benzene ring.
Uniqueness
2-(Cyanomethyl)-3-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
Properties
CAS No. |
24633-71-4 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-(cyanomethyl)-3-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-9(10(11)13)8(7)5-6-12/h2-4H,5H2,1H3 |
InChI Key |
SNKSUJLVXACPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















